Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Overview
Description
Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a useful research compound. Its molecular formula is C22H31N3O3 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Derivatives : Research shows the development of novel spirocyclic amide derivatives, emphasizing the synthesis of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate, showcasing innovative routes in chemical synthesis (Srinivasan, Narayana, Samshuddin, & Sarojini, 2012).
Structural Elucidation via NMR Spectroscopy : The absolute configurations of certain derivatives, such as 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, were successfully determined using NOESY correlations, highlighting the role of NMR spectroscopy in structural analysis of complex organic compounds (Jakubowska, Sowa, Żylewski, & Kulig, 2013).
Biological Activity and Drug Development : Various derivatives, such as triazaspiro[4.5]dec-8-ene benzylidine containing thiazolidinone ring systems, were synthesized and evaluated for their potential as epidermal growth factor receptor inhibitors, indicating the significance of these compounds in the field of medicinal chemistry and drug development (Fleita, Sakka, & Mohareb, 2013).
Advanced Chemical Synthesis Techniques : The preparation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate showcases advanced synthetic routes providing a convenient entry point for the development of novel compounds, illustrating the importance of synthetic chemistry in exploring new chemical spaces (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
properties
IUPAC Name |
tert-butyl 3-(4-tert-butylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-20(2,3)16-9-7-15(8-10-16)17-18(26)24-22(23-17)11-13-25(14-12-22)19(27)28-21(4,5)6/h7-10H,11-14H2,1-6H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZDDQZDCHODLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)OC(C)(C)C)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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